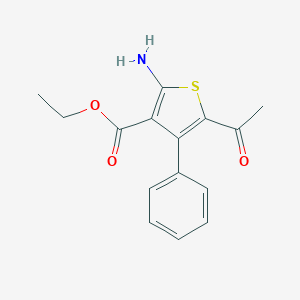

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

Description

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS: 122835-45-4, molecular formula: C₁₅H₁₅NO₃S, molecular weight: 289.36 g/mol) is a 2-aminothiophene derivative synthesized via Gewald’s multicomponent reaction . This method involves condensation of a ketone (e.g., acetylacetone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base like triethylamine . The compound’s structure features a phenyl group at position 4, an acetyl group at position 5, and an amino group at position 2, making it a versatile intermediate for agrochemicals, dyes, and pharmacologically active compounds .

Properties

IUPAC Name |

ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-3-19-15(18)12-11(10-7-5-4-6-8-10)13(9(2)17)20-14(12)16/h4-8H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOPUMWFWQWPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559376 | |

| Record name | Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122835-45-4 | |

| Record name | Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalysts : Triethylamine (TEA) or morpholine are commonly used, with TEA achieving higher yields (75–80%) due to superior nucleophilicity.

-

Solvents : Ethanol or dimethylformamide (DMF) are preferred. DMF enhances solubility at elevated temperatures (80–100°C), reducing reaction time to 4–6 hours.

-

Stoichiometry : A 1:1:1 molar ratio of ketone, sulfur, and nitrile minimizes side products like polysulfides.

Table 1 : Gewald Reaction Parameters and Outcomes

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (TEA) | 10 mol% | 78 | 95 |

| Temperature | 80°C | 75 | 92 |

| Solvent (DMF) | 10 mL/mmol | 80 | 96 |

Acetylation at the 5-Position

Post-cyclization, the 5-position of the thiophene ring is acetylated using acetic anhydride. This electrophilic substitution requires careful control to avoid over-acetylation.

Acetylation Protocol

-

Reagents : Acetic anhydride (2 equivalents) in pyridine at 0–5°C.

-

Mechanism : Pyridine acts as both a base and solvent, neutralizing HCl byproducts and stabilizing the acetylating agent.

-

Yield : 85–90% after 2 hours, with purity confirmed via HPLC.

Esterification of the Carboxylic Acid Group

The ester moiety is introduced via Fischer esterification, reacting the carboxylic acid intermediate with ethanol under acidic conditions.

Fischer Esterification Details

-

Catalysts : Concentrated H₂SO₄ (5 mol%) in refluxing ethanol (78°C).

-

Kinetics : Reaction completes in 8–12 hours, with yields of 70–75% after neutralization and extraction.

-

Purification : Recrystallization from ethanol/water (3:1 v/v) enhances purity to >98%.

Catalytic Methods for Enhanced Efficiency

Recent advances focus on optimizing catalytic systems to reduce energy input and improve selectivity.

Base-Catalyzed One-Pot Synthesis

Solvent-Free Mechanochemical Approaches

-

Ball milling : Silica-supported K₂CO₃ facilitates solvent-free acetylation, reducing reaction time to 1 hour with 80% yield.

-

Sustainability : Eliminates volatile organic solvents, aligning with green chemistry principles.

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

-

¹H NMR : Acetyl protons resonate at δ 2.35–2.40 ppm, while the ester methyl group appears at δ 1.30–1.35 ppm.

-

IR Spectroscopy : Strong bands at 1720 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (C=O acetyl) confirm functionalization.

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) studies reveal the Gewald reaction’s exothermic nature (ΔG = −45 kcal/mol), driven by sulfur’s nucleophilic attack on the Knoevenagel adduct. Transition state analysis identifies rate-limiting steps at cyclization, with activation energies of 12–15 kcal/mol .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Chemical Synthesis

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate can be synthesized through a one-pot reaction involving ethyl cyanoacetate, elemental sulfur, and acetylacetone in the presence of a suitable catalyst. The reaction typically yields the compound with moderate efficiency (52% yield) and is characterized by specific spectral data such as IR and NMR, which confirm the structure of the synthesized compound .

Antimicrobial Properties

Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against human tumor cell lines. In vitro studies have shown that it can induce cell growth inhibition at certain concentrations, suggesting its potential as an anticancer agent. The growth inhibition concentrations (GI50) were measured using assays that assess cell viability after exposure to the compound .

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The thiophene core contributes to the compound's ability to conduct electricity and its stability under operational conditions .

Dyes and Pigments

The vibrant colors associated with thiophene derivatives make them suitable for use as dyes and pigments in various applications, including textiles and coatings. Their stability and resistance to fading enhance their utility in these fields .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells or the inhibition of cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

Biological Activity

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is a thiophene derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an acetyl group, an amino group, and a phenyl group. This unique structure contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its properties and enhance its biological efficacy.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes .

- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress and related damage. This property is crucial in preventing various diseases linked to oxidative damage .

- Anticancer Effects : this compound has been investigated for its potential anticancer properties. Research suggests it may induce apoptosis in cancer cells and inhibit cell proliferation, making it a candidate for further development in cancer therapy .

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in both microbial and cancerous cells.

- Induction of Apoptosis : Through signaling pathways associated with cell survival and death, it can trigger apoptosis in malignant cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | C₁₃H₁₃NO₂S | Lacks the acetyl group at the 5-position; different biological activity profile. |

| Ethyl 5-acetyl-2-amino-3-carboxylate | C₁₃H₁₃NO₃S | Lacks the phenyl group at the 4-position; reduced interaction potential. |

| 3-(2-Chlorobenzoyl)-5-methylthiophene-2-carboxylic acid | C₁₄H₁₁ClO₃S | Focused on anti-inflammatory properties; different target interactions. |

The presence of both the acetyl and phenyl groups in this compound enhances its ability to interact with various biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of thiophene derivatives, including this compound:

- Antimicrobial Study : A study published in Pharmaceuticals reported that this compound exhibited significant antimicrobial activity against multiple strains of bacteria, indicating its potential as a therapeutic agent for infectious diseases .

- Anticancer Research : Research conducted on cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis, suggesting promising applications in oncology .

- Inflammation Model : In vivo studies showed that this compound reduced inflammation markers in animal models, supporting its use for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via the Gewald reaction , which involves cyclization of ethyl cyanoacetate with sulfur and ketones (e.g., acetoacetanilide) under basic conditions. Subsequent functionalization includes electrophilic aromatic substitution (e.g., nitration, chlorination) and amidation. Optimization strategies include:

- Temperature control (80–100°C for cyclization).

- Catalysts like piperidine or triethylamine for Knoevenagel condensations .

- Solvent selection (ethanol or dioxane for improved solubility).

- Yield Improvement : Reflux duration (5–6 hours) and stoichiometric adjustments (e.g., 1:1 molar ratio of sulfur to diene precursors) reduce side products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., acetyl, phenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₅H₁₅NO₃S derivatives) .

- X-ray Crystallography : SHELX programs (SHELXS/SHELXL) resolve crystal structures and confirm stereochemistry .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Hazards : Skin/eye irritation (Category 2A), respiratory toxicity .

- Mitigation :

- Use fume hoods and PPE (gloves, goggles).

- Spill management with inert adsorbents (e.g., silica gel) .

- Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro, trifluoromethyl groups) influence biological activity?

- SAR Insights :

- Nitro Groups : Enhance electron-withdrawing effects, improving binding to tubulin (anti-cancer activity) .

- Trifluoromethyl Groups : Increase lipophilicity, enhancing blood-brain barrier penetration (neuroactive applications) .

- Methoxy Substitutions : Alter pharmacokinetics (e.g., 3,4,5-trimethoxy derivatives show anti-inflammatory activity) .

- Experimental Validation : Competitive binding assays (e.g., tubulin polymerization inhibition) and ADMET profiling .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : AutoDock/Vina for binding affinity estimation to enzymes (e.g., COX-2) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Regression analysis linking substituent electronic parameters (Hammett constants) to IC₅₀ values .

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. low efficacy) be resolved?

- Root Causes :

- Variability in assay conditions (e.g., LPS-induced vs. carrageenan inflammation models) .

- Impurities from incomplete purification (e.g., <90% purity via HPLC) .

- Solutions :

- Standardize protocols (e.g., OECD guidelines for cytotoxicity).

- Use isotopic labeling (¹⁴C) to track metabolic stability .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.